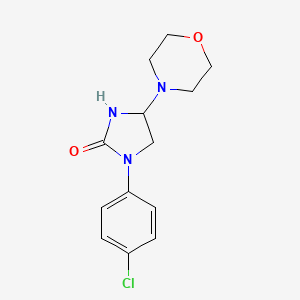
1-(4-Chlorophenyl)-4-(morpholin-4-yl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-4-(morpholin-4-yl)imidazolidin-2-one is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a chlorophenyl group, a morpholine ring, and an imidazolidinone core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-(morpholin-4-yl)imidazolidin-2-one typically involves the reaction of 4-chloroaniline with morpholine and an appropriate imidazolidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-(morpholin-4-yl)imidazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-4-(morpholin-4-yl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-(morpholin-4-yl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can include signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(morpholin-4-yl)imidazolidin-2-one
- 1-(4-Chlorophenyl)-4-(piperidin-4-yl)imidazolidin-2-one
- 1-(4-Bromophenyl)-4-(morpholin-4-yl)imidazolidin-2-one
Uniqueness
1-(4-Chlorophenyl)-4-(morpholin-4-yl)imidazolidin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential for nucleophilic substitution reactions, while the morpholine ring contributes to its solubility and interaction with biological targets.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
835624-20-9 |
|---|---|
Molecular Formula |
C13H16ClN3O2 |
Molecular Weight |
281.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-morpholin-4-ylimidazolidin-2-one |
InChI |
InChI=1S/C13H16ClN3O2/c14-10-1-3-11(4-2-10)17-9-12(15-13(17)18)16-5-7-19-8-6-16/h1-4,12H,5-9H2,(H,15,18) |
InChI Key |
ADOLLNOHUDQRCE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2CN(C(=O)N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201551.png)
![N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide](/img/structure/B14201554.png)

![2-Dodecyl-5-[4-(5-octylthiophen-2-YL)phenyl]thiophene](/img/structure/B14201560.png)
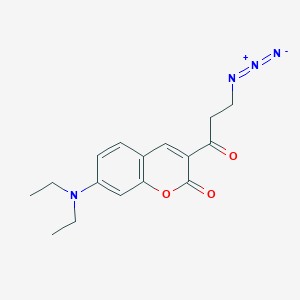
![5-Chloro-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14201568.png)
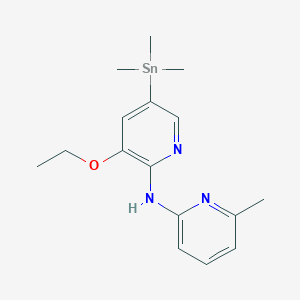
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-phenyl-](/img/structure/B14201586.png)
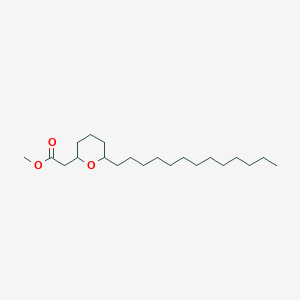
![N~2~,N~4~-Bis[4-(aminomethyl)phenyl]-5-fluoropyrimidine-2,4-diamine](/img/structure/B14201594.png)
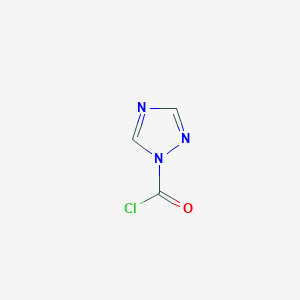

![{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid](/img/structure/B14201624.png)
![1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene](/img/structure/B14201625.png)
